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Compound of Interest

Compound Name: 2-(Methylamino)pyrimidin-5-ol

Cat. No.: B13149585

Get Quote

Executive Summary & Compound Identity

2-(Methylamino)pyrimidin-5-ol (CAS: 1394977-56-0) is a low-molecular-weight (MW: 125.13
Da) hinge-binding fragment. Unlike fully elaborated Type | or Type Il kinase inhibitors, this

compound functions as a "privileged scaffold"—a minimal pharmacophore capable of
anchoring to the ATP-binding site of multiple kinase families.

Its primary value lies not in intrinsic high-affinity selectivity, but in its high Ligand Efficiency (LE)
and defined Growth Vectors. This guide assesses its performance as a starting point for
Fragment-Based Drug Discovery (FBDD) compared to other hinge-binding cores.
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Feature Specification

Molecular Weight 125.13 Da

H-Bond Donors/Acceptors 214

Primary Target Class Ser/Thr and Tyr Kinases (ATP Hinge Region)

o Bidentate H-bond formation with hinge
Binding Mode
backbone residues

o FBDD starting point for CDK, JAK, and Lck
Key Application S
inhibitors

Mechanism of Action: The Hinge Interaction

To understand the selectivity profile of this fragment, one must analyze its binding topology.
The 2-aminopyrimidine motif mimics the adenine ring of ATP.

e N1 (Pyrimidine): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH
of the kinase hinge.

e 2-NH (Methylamino): Acts as a Hydrogen Bond Donor (HBD) interacting with the backbone
Carbonyl (C=0) of the hinge.

e 5-OH (Hydroxyl): Points towards the solvent front or ribose pocket, providing a critical "exit

vector" for chemical elaboration to induce selectivity.

Visualization: Hinge Binding Topology

The following diagram illustrates the interaction logic compared to ATP.
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Figure 1: Bidentate binding mode of the 2-aminopyrimidine core within the kinase hinge region.

Comparative Performance Analysis

This section compares 2-(Methylamino)pyrimidin-5-ol against standard alternatives used in
kinase drug discovery.

Selectivity vs. Promiscuity

As a fragment, 2-(Methylamino)pyrimidin-5-ol is inherently promiscuous. It binds to a high
percentage of the kinome because the hinge region is highly conserved. However, its
"performance” is measured by Ligand Efficiency (LE)—binding energy per heavy atom—rather
than raw potency (IC50).

Comparison Table: Fragment vs. Elaborated Inhibitor
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2-

_ .. Pazopanib Staurosporine (Pan-
Parameter (Methylamino)pyrimi

_ (Elaborated Drug) Kinase Control)
din-5-ol (Fragment)

Molecular Weight ~125 Da 437.5 Da 466.5 Da
Typical Affinity (Kd) 100 uM -1 mM <10 nM <1nM
o ] ) ) Moderate Non-Selective (Pan-
Selectivity Profile Broad (Hinge binder) ]
(VEGFR/PDGFR/KIT)  kinase)
Ligand Efficiency (LE)  High (>0.45) Moderate (~0.[1][2]3) Moderate
Role in Dev. Starting Scaffold Clinical Drug Biological Probe

Advantages Over Alternative Fragments
When compared to other minimal scaffolds, 2-(Methylamino)pyrimidin-5-ol offers distinct

chemical advantages:

» vs. Adenine: Adenine has high affinity but poor solubility and metabolic liability. The
pyrimidine core is more stable and synthetically tractable.

e vs. 2-Aminopyridine: The extra nitrogen in the pyrimidine ring (N3) often improves water
solubility and alters the pKa, making the 2-NH more distinct as a donor.

o The 5-OH Advantage: Unlike unsubstituted pyrimidines, the 5-hydroxyl group allows for rapid
ether synthesis (Mitsunobu or SNAr chemistry) to explore the "Gatekeeper" or "Solvent
Front" regions, which are the primary drivers of kinase selectivity [1].

Experimental Protocols for Selectivity Assessment

Since standard biochemical assays (e.g., ELISA, FRET) are often tuned for nanomolar
inhibitors, profiling this weak-binding fragment requires biophysical sensitivity.[3]

Protocol A: Differential Scanning Fluorimetry (Thermal
Shift)
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Purpose: To validate binding across a panel of diverse kinases (e.g., CDK2, Lck, p38) by

measuring thermal stabilization.

Preparation: Dilute recombinant kinase domains to 2 uM in assay buffer (20 mM HEPES pH
7.5, 150 mM NacCl, 2 mM MgCl2).

Dosing: Add 2-(Methylamino)pyrimidin-5-ol at a high concentration (e.g., 1 mM) to ensure
saturation, given the expected low affinity.

Dye: Add SYPRO Orange (5x final concentration).
Measurement: Ramp temperature from 25°C to 95°C (1°C/min) in a gPCR machine.
Analysis: Calculate

. A shift of

C indicates a valid "hit" [2].

Protocol B: Surface Plasmon Resonance (SPR) for Kd
Determination

Purpose: To quantify kinetics and rule out non-specific aggregation.

Immobilization: Biotinylate the kinase (e.g., via Avi-tag) and capture on a Streptavidin chip to
~2000 RU.

Injection: Inject a concentration series of the fragment (0, 31.25, 62.5, 125, 250, 500, 1000
uM).

Flow Rate: High flow (30-50 pL/min) to minimize mass transport effects.

Validation: Check for "square wave" sensorgrams typical of fast on/off rates characteristic of
fragments.

Data Fit: Use a steady-state affinity model (

vs. Concentration) to derive
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Visualization: Screening Workflow

Compound:

2-(Methylamino)pyrimidin-5-ol
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Figure 2: Recommended Fragment-Based Drug Discovery (FBDD) cascade for profiling low-
affinity scaffolds.

Case Studies & Reference Data
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While the fragment itself is a general binder, its derivatives demonstrate high selectivity.

e Lck Inhibitors: Research has shown that elaborating the 5-position of the 2-amino-pyrimidine
core with benzylic amines leads to nanomolar Lck inhibitors with >100-fold selectivity over
homologous kinases like Src [3].

e CHK1 Inhibitors: The 2-aminopyrimidine scaffold is a core component of CHK1 inhibitors
(e.g., CCT244747), where the pyrimidine nitrogen interacts with Glu85 and the amino group
with Cys87 in the hinge [4].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-(Methylamino)pyrimidine-5-carboxylate | C6H6N302- | CID 8043016 - PubChem
[pubchem.ncbi.nim.nih.gov]

o 2. fluorochem.co.uk [fluorochem.co.uk]

o 3. Fragment-based drug discovery campaigns guided by native mass spectrometry - PMC
[pmc.ncbi.nim.nih.gov]

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.nature.com%2Farticles%2Fnrd.2016.29
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.nature.com%2Farticles%2Fnprot.2007.321
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.tandfonline.com%2Fdoi%2Ffull%2F10.1080%2F14756366.2022.2068538
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fjm401086b
https://www.benchchem.com/product/b13149585?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Methylamino_pyrimidine-5-carboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Methylamino_pyrimidine-5-carboxylate
https://fluorochem.co.uk/product/F926878/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11253872/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11253872/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13149585?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

e To cite this document: BenchChem. [Selectivity Profiling of 2-(Methylamino)pyrimidin-5-ol: A
Comparative Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13149585/docs#selectivity-profiling-of-2-
methylamino-pyrimidin-5-ol-a-comparative-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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